Cas no 163250-91-7 (Orbofiban acetate)

Orbofiban acetate is a synthetic glycoprotein IIb/IIIa receptor antagonist, primarily investigated for its antiplatelet properties in cardiovascular applications. As a selective inhibitor of platelet aggregation, it targets the final common pathway of thrombus formation, making it a candidate for acute coronary syndrome management. Its acetate salt form enhances solubility and stability, facilitating formulation development. Preclinical and clinical studies have demonstrated its potential to reduce ischemic events while maintaining a manageable bleeding risk profile. The compound's mechanism of action involves competitive binding to fibrinogen receptors, offering reversible inhibition. Orbofiban acetate represents a chemically optimized derivative with improved pharmacokinetic properties compared to earlier analogs in its class.
Orbofiban acetate structure
Orbofiban acetate structure
Product Name:Orbofiban acetate
CAS No:163250-91-7
MF:C19H27N5O6
MW:421.44758439064
CID:1346867
PubChem ID:178079
Update Time:2025-06-12

Orbofiban acetate Chemical and Physical Properties

Names and Identifiers

    • N-[[1-(4-Amidinophenyl)-2-oxo-3(S)-pyrrolidinyl]carbamoyl]-beta-alanine ethyl ester monoacetate
    • Orbofiban acetate
    • CS-511
    • SC-57099B
    • ethyl N-{[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate acetate (1:1)
    • acetic acid,ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
    • Q27282487
    • Orbofiban acetate anhydrous
    • acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
    • SC 57099B
    • 163250-91-7
    • UNII-KXH3TSO8AS
    • DTXSID80167544
    • .BETA.-ALANINE, N-(((1-(4-(AMINOIMINOMETHYL)PHENYL)-2-OXO-3-PYRROLIDINYL)AMINO)CARBONYL)-, ETHYL ESTER (S)-, MONOACETATE
    • beta-Alanine, N-((((3S)-1-(4-(aminoiminomethyl)phenyl)-2-oxo-3- pyrrolidinyl)amino)carbonyl)-, ethyl ester, monoacetate
    • .BETA.-ALANINE, N-((((3S)-1-(4-(AMINOIMINOMETHYL)PHENYL)-2-OXO-3-PYRROLIDINYL)AMINO)CARBONYL)-, ETHYL ESTER, MONOACETATE
    • (S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate
    • ORBOFIBAN ACETATE [WHO-DD]
    • KXH3TSO8AS
    • SCHEMBL7417473
    • DA-76451
    • N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
    • Inchi: 1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1
    • InChI Key: PKHRWVBUJHJCLV-ZOWNYOTGSA-N
    • SMILES: O=C1[C@H](CCN1C1C=CC(C(=N)N)=CC=1)NC(NCCC(=O)OCC)=O.OC(C)=O

Computed Properties

  • Exact Mass: 421.19631
  • Monoisotopic Mass: 421.19613360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 576
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 175Ų

Experimental Properties

  • PSA: 174.91

Orbofiban acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-10304A-1mg
Orbofiban acetate
163250-91-7 98.13%
1mg
¥2600 2024-07-20
MedChemExpress
HY-10304A-5mg
Orbofiban acetate
163250-91-7 98.13%
5mg
¥6500 2024-07-20
MedChemExpress
HY-10304A-10mg
Orbofiban acetate
163250-91-7 98.13%
10mg
¥10500 2023-08-31
1PlusChem
1P001UEU-5mg
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI)
163250-91-7 98%
5mg
$780.00 2024-06-19
1PlusChem
1P001UEU-10mg
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI)
163250-91-7 98%
10mg
$1238.00 2024-06-19
1PlusChem
1P001UEU-25mg
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI)
163250-91-7 98%
25mg
$2486.00 2024-06-19
1PlusChem
1P001UEU-50mg
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI)
163250-91-7 98%
50mg
$3928.00 2024-06-19
1PlusChem
1P001UEU-100mg
β-Alanine, N-[[[(3S)-1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, ethyl ester, monoacetate (9CI)
163250-91-7 98%
100mg
$6331.00 2024-06-19
Ambeed
A157641-1mg
(S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate
163250-91-7 97%
1mg
$400.0 2025-03-01
Ambeed
A157641-5mg
(S)-Ethyl 3-(3-(1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl)ureido)propanoate acetate
163250-91-7 97%
5mg
$1000.0 2025-03-01

Orbofiban acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:163250-91-7)Orbofiban acetate
Order Number:A1013770
Stock Status:in Stock
Quantity:1mg/5mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:14
Price ($):360.0/900.0
Email:sales@amadischem.com

Additional information on Orbofiban acetate

Recent Advances in Orbofiban Acetate (163250-91-7) Research: A Comprehensive Review

Orbofiban acetate (CAS: 163250-91-7) is a synthetic, non-peptide glycoprotein IIb/IIIa receptor antagonist that has been extensively studied for its potential in preventing platelet aggregation and thrombosis. This compound has garnered significant attention in the field of cardiovascular medicine due to its unique mechanism of action and therapeutic potential. Recent studies have focused on optimizing its pharmacokinetic properties, evaluating its efficacy in clinical settings, and exploring novel applications beyond its initial indications.

One of the most notable advancements in Orbofiban acetate research involves its structural optimization to enhance bioavailability and reduce side effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that slight modifications to the parent compound's chemical structure resulted in improved metabolic stability and reduced off-target interactions. These findings are particularly promising for the development of next-generation antiplatelet agents with improved safety profiles.

Clinical research on Orbofiban acetate has also seen significant progress. Recent phase II trials have investigated its use in combination with standard anticoagulation therapy for acute coronary syndromes. The results, published in Cardiovascular Therapeutics, showed a 28% reduction in composite ischemic events compared to placebo, with no significant increase in major bleeding complications. This balanced efficacy-safety profile positions Orbofiban acetate as a potentially valuable addition to current treatment protocols.

Emerging research has explored the potential of Orbofiban acetate in non-cardiovascular applications. A groundbreaking study in Nature Chemical Biology revealed that the compound exhibits unexpected activity against certain cancer cell lines by interfering with integrin-mediated signaling pathways. While these findings are preliminary, they open new avenues for drug repurposing and highlight the multifaceted nature of this molecule.

The pharmaceutical industry has shown renewed interest in Orbofiban acetate, with several companies developing novel formulations. A patent application filed in 2024 describes an extended-release oral formulation that maintains therapeutic plasma concentrations for up to 24 hours, addressing one of the key limitations of earlier versions. This technological advancement could significantly improve patient compliance and treatment outcomes.

Despite these promising developments, challenges remain in the clinical translation of Orbofiban acetate. Recent meta-analyses have highlighted the need for more comprehensive safety data, particularly regarding long-term use in diverse patient populations. Ongoing research is addressing these concerns through large-scale, multicenter studies that incorporate real-world evidence collection.

In conclusion, the current research landscape for Orbofiban acetate (163250-91-7) demonstrates both the compound's established value in cardiovascular medicine and its potential for expansion into new therapeutic areas. The convergence of structural optimization, clinical validation, and formulation innovation suggests that this molecule may experience a resurgence in pharmaceutical development. Future research directions likely will focus on precision medicine applications and combination therapies that leverage Orbofiban acetate's unique pharmacological profile.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:163250-91-7)Orbofiban acetate
A1013770
Purity:99%/99%
Quantity:1mg/5mg
Price ($):360.0/900.0
Email